2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide is a chemical compound with the molecular formula C12H9ClFNOS and a molecular weight of 269.72 g/mol . This compound is characterized by the presence of a benzamide core substituted with chlorine, fluorine, and a thiophen-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide involves several steps. One common method includes the reaction of 2-chloro-4-fluorobenzoyl chloride with thiophen-2-ylmethanamine under appropriate conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzamide ring can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophen-2-ylmethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide can be compared with other similar compounds, such as:
2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound has a similar benzamide core but different substituents, leading to distinct chemical and biological properties.
2-chloro-4-fluorophenylboronic acid: Another related compound with a similar aromatic ring structure but different functional groups, used in various chemical reactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNOS/c13-11-6-8(14)3-4-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMIINJXRCYWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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